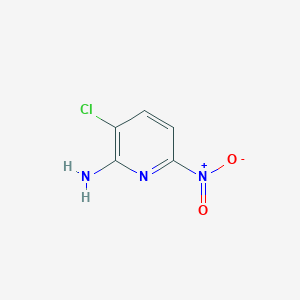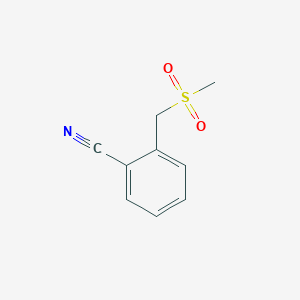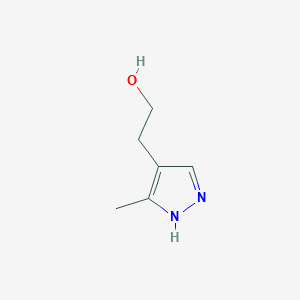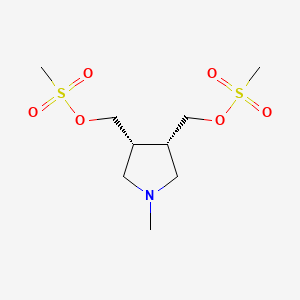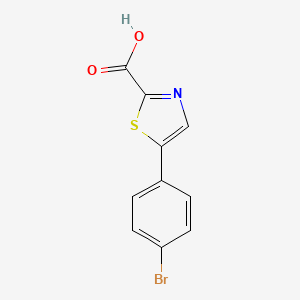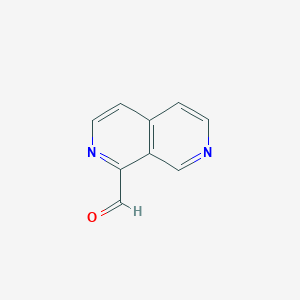
2,7-Naphthyridine-1-carbaldehyde
Descripción general
Descripción
2,7-Naphthyridine-1-carbaldehyde is a chemical compound with the molecular formula C9H6N2O . It is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which are structurally similar to 2,7-Naphthyridine-1-carbaldehyde, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of 2,7-Naphthyridine-1-carbaldehyde consists of a fused system of two pyridine rings . The compound has an average mass of 158.157 Da and a monoisotopic mass of 158.048019 Da .Aplicaciones Científicas De Investigación
Biological Activities and Therapeutic Potential
2,7-Naphthyridine-1-carbaldehyde derivatives, including the closely related 1,8-naphthyridine group, have garnered significant attention due to their broad spectrum of biological and pharmacological activities. These compounds have demonstrated a variety of biological properties, establishing them as potent scaffolds in therapeutic and medicinal research. The array of activities includes antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. Specifically, these derivatives have shown potential in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Furthermore, they have exhibited activities as anti-osteoporotic (α(v)β(3) antagonists), anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and in platelet aggregation inhibition. This wide range of biological properties underscores the versatility and therapeutic potential of 1,8-naphthyridine derivatives in medicinal chemistry and drug discovery (Madaan et al., 2015).
Advances in Chemical Research
Research into naphthyridine derivatives, including the 2,7-naphthyridine-1-carbaldehyde subgroup, has led to novel insights and advancements in chemical research. These compounds have been explored for their potential as key intermediates in the synthesis of complex molecules with significant biological activities. The research has not only enhanced understanding of the diverse biological properties of naphthyridines but has also provided insights into their mechanisms of action, paving the way for the development of new derivatives and the exploration of these scaffolds for other possible biological activities. The exploration of 1,8-naphthyridine derivatives highlights the importance of this chemical structure in the development of new medicinal agents and underscores the ongoing opportunities in research for the synthesis of novel medicinal agents and the evaluation of other possible pharmacological activities (Gurjar & Pal, 2018).
Propiedades
IUPAC Name |
2,7-naphthyridine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-9-8-5-10-3-1-7(8)2-4-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLUPQINNRNNCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=CN=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Naphthyridine-1-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



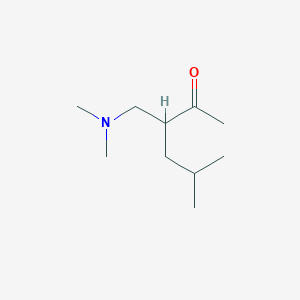
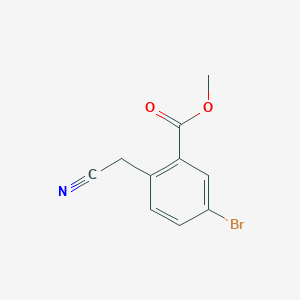



![{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol](/img/structure/B1465108.png)


